Pam3-Cys-Ala-Gly

描述

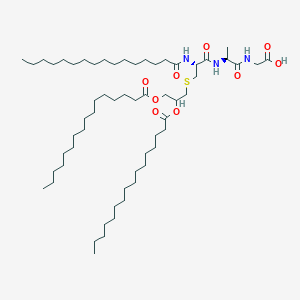

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is a synthetic lipopeptide known for its immunostimulatory properties. This compound is a derivative of bacterial lipoproteins and is often used in scientific research due to its ability to activate immune responses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine involves multiple steps. The process typically starts with the preparation of the lipid moiety, 2,3-bis(palmitoyloxy)propyl, which is then conjugated to the peptide sequence. The peptide is synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a solid resin. The lipid moiety is then attached to the peptide through a thioether bond formed between the cysteine residue and the lipid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

化学反应分析

Types of Reactions

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The lipid moiety can be substituted with other fatty acids to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts and specific reaction conditions to ensure selective modification .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and lipid-modified derivatives .

科学研究应用

Immunotherapy Applications

Cancer Immunotherapy

- Recent studies indicate that Pam3-Cys-Ala-Gly can enhance anti-tumor immune responses. It has been shown to activate various immune cells that can target and destroy cancer cells. For instance, research has demonstrated its potential in inducing cytotoxic T lymphocyte (CTL) responses against tumors .

Allergy Treatment

- This compound is being explored as an adjuvant in allergen immunotherapy. Its ability to modulate immune responses can potentially shift the balance from Th2 (associated with allergic reactions) to Th1 responses, thereby reducing allergy symptoms. Studies have indicated that it may enhance the efficacy of allergen-specific immunotherapy by promoting a more balanced immune response .

Vaccine Development

This compound serves as an effective adjuvant in vaccine formulations. Its ability to enhance the immunogenicity of vaccine candidates has been documented in various studies:

- Peptide Vaccines : When conjugated with specific peptide antigens, this compound has been shown to improve antibody responses and T cell activation in animal models .

- Mucosal Vaccination : Research indicates that mucosal administration of vaccines containing this compound can induce robust local and systemic immune responses, making it a candidate for developing effective mucosal vaccines against pathogens such as influenza .

Case Studies and Research Findings

Comparative Analysis with Other Compounds

This compound can be compared with other lipopeptides based on their structure and immunological properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pam2-Cys | Two palmitic acid groups linked to cysteine | Less potent than this compound in TLR activation |

| Pam3CSK4 | Triacylated with an additional lysine residue | Enhanced solubility and immunogenicity |

| Lipopolysaccharides | Complex polysaccharides with lipid components | Stronger innate immune response but different mechanism |

This compound stands out due to its specific combination of triacylation and peptide sequence, which optimally activates TLR2 compared to other lipopeptides .

作用机制

The compound exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in the production of pro-inflammatory cytokines and the activation of adaptive immune responses .

相似化合物的比较

Similar Compounds

Pam3CSK4: Another synthetic lipopeptide with similar immunostimulatory properties.

FSL-1: A lipopeptide that also activates TLR2 but has a different lipid moiety.

MALP-2: A natural lipopeptide derived from Mycoplasma that activates TLR2 and TLR6.

Uniqueness

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is unique due to its specific lipid and peptide structure, which provides a balanced activation of immune responses with minimal side effects. Its synthetic nature allows for precise modifications to tailor its properties for specific research and therapeutic applications .

生物活性

Pam3-Cys-Ala-Gly (Pam3Cys) is a synthetic lipopeptide that serves as a potent agonist for Toll-like receptor 2 (TLR2). This compound is recognized for its significant immunostimulatory effects, particularly in the context of immune modulation and therapeutic applications such as cancer immunotherapy and allergy treatments. This article examines the biological activity of Pam3Cys, highlighting its mechanisms of action, effects on various immune cells, and potential applications in clinical settings.

Pam3Cys consists of a triacylated lipid moiety linked to a peptide sequence composed of cysteine, alanine, and glycine. The lipid component is essential for its immunostimulatory properties, allowing it to mimic bacterial components and activate immune responses. It primarily engages TLR2, often forming heterodimers with TLR1 or TLR6, which is crucial for its biological activity.

Table 1: Comparison of TLR Agonists

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pam3Cys | Triacylated lipid linked to Cys-Ala-Gly | Potent TLR2 agonist; induces Th2 responses |

| Pam2Cys | Two palmitic acid groups linked to cysteine | Less potent than Pam3Cys in TLR activation |

| Pam3CSK4 | Triacylated with an additional lysine residue | Enhanced solubility and immunogenicity |

| Lipopolysaccharides | Complex polysaccharides with lipid components | Stronger innate immune response but different mechanism |

Immunological Effects

Pam3Cys has been shown to activate various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells. This activation results in the production of inflammatory cytokines and chemokines, which play critical roles in orchestrating immune responses.

Cytokine Production

Studies indicate that Pam3Cys can induce the production of several key cytokines:

- IL-1 : Involved in the inflammatory response.

- IL-6 : Plays a role in B cell differentiation.

- TNF-α : Critical for systemic inflammation.

- IL-12 : Promotes Th1 responses.

In murine models, co-administration of Pam3Cys with allergens has been shown to potentiate Th2 responses by increasing IL-5 and IL-13 production from naïve CD4+ T cells. This suggests its potential role in allergy therapies as an adjuvant .

Case Studies and Research Findings

-

Cancer Immunotherapy :

Recent research has highlighted the potential of Pam3Cys in cancer immunotherapy. It activates anti-tumor immune responses by stimulating various immune cells, leading to enhanced tumor rejection in preclinical models. For instance, studies have demonstrated that Pam3Cys can significantly increase the efficacy of cancer vaccines by promoting robust T cell responses. -

Allergen Immunotherapy :

In studies involving murine models of asthma induced by ovalbumin (OVA), Pam3Cys was found to enhance Th2 polarization. This effect was characterized by increased levels of IL-4 and IL-13, suggesting its utility as an adjuvant in allergen immunotherapy . -

Mechanistic Studies :

Research utilizing enzyme-linked immunosorbent assays (ELISA) and quantitative polymerase chain reaction (qPCR) has shown that Pam3Cys activates mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2 and p38 MAPK. These pathways are crucial for mediating pro-inflammatory gene expression .

属性

IUPAC Name |

2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELKZHAKCJIPSL-JYHYCRSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922566 | |

| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1038.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117858-54-5 | |

| Record name | N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。